
Bentamapimod
Overview
Description
Bentamapimod (AS602801/PGL5001) is an orally active, ATP-competitive pan-inhibitor of c-Jun N-terminal kinase (JNK), targeting all three isoforms (JNK1, JNK2, JNK3) with IC50 values of 80 nM, 90 nM, and 230 nM, respectively . Its molecular formula is C25H23N5O2S, with a molecular weight of 457.55 g/mol . The compound binds competitively to the ATP-binding site of JNKs, inhibiting phosphorylation and downstream signaling pathways involved in inflammation, apoptosis, and cellular stress .
This compound has demonstrated efficacy in preclinical models of endometriosis, neurodegenerative diseases, and cancer. For example, in baboon and rodent endometriosis models, it reduced lesion size by 40–60% and suppressed inflammatory cytokines like IL-1β and TNF-α . Phase I/II clinical trials confirmed its safety and pharmacokinetic profile, with phase III trials evaluating its effects on pain and inflammation post-cataract surgery .
Preparation Methods
Chemical Synthesis of Bentamapimod
The synthesis of this compound centers on constructing its tetracyclic indenoquinoxaline core and introducing the oxime functional group. The process follows a multi-step strategy involving condensation, oximation, and derivatization reactions.
Core Structure Formation
The indenoquinoxaline backbone is synthesized via condensation of ninhydrin (1,2,3-indantrione) with o-phenylenediamine in ethanol. This reaction proceeds under reflux conditions, yielding 11H-indeno[1,2-b]quinoxalin-11-one as a yellow crystalline solid. The reaction mechanism involves nucleophilic attack of the diamine’s amino groups on ninhydrin’s carbonyl carbons, followed by cyclodehydration (Scheme 1A).
Key Reaction Conditions
Oxime Functionalization
The oxime group is introduced by treating the ketone intermediate with hydroxylamine hydrochloride in a basic ethanol solution. This step is critical for conferring JNK inhibitory activity.
Procedure:
- Dissolve 11H-indeno[1,2-b]quinoxalin-11-one in ethanol.
- Add hydroxylamine hydrochloride and sodium hydroxide (NaOH) to the solution.
- Heat the mixture at 60–70°C for 4–6 hours.
- Isolate the oxime product via filtration or extraction.
Optimization Notes:
- Isomer Control: The reaction predominantly yields the Z-isomer due to stabilization by an intramolecular hydrogen bond between the oxime hydroxyl group and the pyrazine nitrogen.
- Purity: Recrystallization from dimethylformamide (DMF) enhances isomer purity to >90%.
Derivitization and Structural Modifications
This compound’s analogs are synthesized to explore structure-activity relationships (SAR). O-Substituted derivatives are prepared using O-alkylhydroxylamines, enabling diversification of the oxime moiety (Scheme 1C).
Example: Synthesis of O-Methyl Derivative
- React 11H-indeno[1,2-b]quinoxalin-11-one with O-methylhydroxylamine hydrochloride in pyridine.
- Stir at room temperature for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Robust analytical methods ensure the identity and purity of this compound.
Spectroscopic Validation
- 1H-NMR: Distinct signals for aromatic protons (δ 7.8–8.2 ppm) and oxime hydroxyl (δ 10.5 ppm).
- IR Spectroscopy: Stretching vibrations for C=N (1600 cm⁻¹) and N–O (930 cm⁻¹).
Chromatographic Purity Assessment
- HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.
- Purity Criteria: ≥95% by area normalization.
Formulation for Biological Studies
This compound’s low aqueous solubility necessitates dissolution in polar aprotic solvents for in vitro and in vivo applications.
Preparation Protocol:
- Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) at 10 mM.
- Working Solution: Dilute in cell culture media (e.g., RPMI-1640) to 2.5–7.5 μM.
Stability Considerations:
- Storage: –20°C in airtight, light-protected vials.
- Freeze-Thaw Cycles: Limit to ≤3 to prevent precipitation.
Data Tables
Table 1: Synthetic Yields of this compound Analogs
Compound | R₁ | R₂ | Yield (%) | Purity (%) |
---|---|---|---|---|
6e | H | CH₃ | 82 | 95 |
7a | N | H | 73 | 97 |
8 | N | Cl | 68 | 93 |
Table 2: Solubility and Stability Profile
Parameter | Value |
---|---|
Solubility in DMSO | 10 mM |
Half-life (RT) | 48 hours |
LD₅₀ (oral, rat) | 300 mg/kg |
Chemical Reactions Analysis
Bentamapimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs with varying biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with altered biological properties .
Scientific Research Applications
Cancer Research
Bentamapimod has been investigated for its role in cancer therapy due to its ability to inhibit cancer stem cells (CSCs). Studies have demonstrated that it can suppress CSCs both in vitro and in vivo, making it a candidate for anti-cancer drug development. In particular, it has shown efficacy against brain metastasis and other cancer types by interrupting key signaling pathways involved in tumor growth and survival .
Case Study:
In a study evaluating the effects of this compound on CSCs, researchers found that it significantly reduced CSC populations in various cancer models. This suggests its potential as a therapeutic agent targeting resistant cancer cells .
Endometriosis Treatment
This compound has shown promising results in the treatment of endometriosis, an estrogen-dependent condition characterized by the growth of endometrial tissue outside the uterus. Clinical trials have confirmed its efficacy in reducing endometriotic lesions and alleviating associated pain without negatively affecting estrogen receptor action.
Case Study:
In a randomized placebo-controlled trial involving baboons with induced endometriosis, treatment with this compound resulted in significant regression of lesions compared to controls. The study highlighted that combining this compound with traditional hormone therapies could enhance treatment outcomes .
Immunology and Inflammation
The compound's ability to modulate immune responses makes it valuable for studying inflammatory diseases. By inhibiting JNK pathways, this compound can reduce the secretion of inflammatory cytokines and improve immune function without compromising overall health.
Case Study:
In rodent models of endometriosis, this compound treatment led to decreased levels of matrix metalloproteinase-3 (MMP-3), a marker associated with inflammation. This indicates its potential role in managing inflammatory conditions through immune modulation .
Pharmacokinetics and Dosage
This compound is orally active with a favorable pharmacokinetic profile. In animal studies, doses around 30 mg/kg have been effective for inducing regression of lesions associated with endometriosis. Its safety profile has been established through various clinical trials, including Phase 2 studies focusing on endometriosis .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Research | Inhibition of cancer stem cells | Reduces CSC populations; potential anti-cancer drug candidate |
Endometriosis | Treatment for endometriosis | Significant lesion regression; safe alongside hormonal treatments |
Immunology | Modulation of immune responses | Decreases inflammatory cytokines; enhances immune function |
Mechanism of Action
Bentamapimod exerts its effects by selectively inhibiting the activity of JNK-1, JNK-2, and JNK-3. JNKs are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death . By inhibiting JNK activity, this compound can block T-lymphocyte proliferation and induce apoptosis in cancer cells . The molecular targets of this compound include the ATP-binding sites of JNKs, where it competes with ATP to prevent JNK activation and subsequent phosphorylation of downstream substrates .
Comparison with Similar Compounds
Table 1: Key Pharmacological and Clinical Features of JNK Inhibitors
Efficacy in Disease Models
- Endometriosis: this compound outperformed hormonal therapies in reducing lesion recurrence (21.5% vs. 40–50% relapse rate with surgery alone) .
- Neurodegeneration : this compound reduced caspase-3 activation (apoptosis marker) by 70% in Alzheimer’s models, whereas D-JNKI-1 required intrathecal administration for similar effects .
- Cancer : this compound sensitized ovarian cancer cells to carboplatin, enhancing cytotoxicity by 3-fold . Pexmetinib , however, showed superior potency in hematological malignancies due to dual JNK2/FLT3 inhibition .
Pharmacokinetic and Structural Advantages
- Oral Bioavailability : this compound’s oral activity contrasts with peptide inhibitors like D-JNKI-1 , which require invasive delivery .
Biological Activity
Bentamapimod, also known as AS602801, is a selective inhibitor of c-Jun N-terminal kinase (JNK), primarily developed for treating neurological disorders and later investigated for its potential in treating endometriosis and cancer. This compound has shown significant biological activity by modulating immune responses and reducing inflammation, which are critical in various pathological conditions.
This compound exerts its effects by inhibiting the JNK signaling pathway, which plays a pivotal role in cellular responses to stress and inflammation. JNK signaling is implicated in various diseases, including neurodegenerative disorders and cancers. By blocking this pathway, this compound can reduce the secretion of inflammatory cytokines and matrix metalloproteinases (MMPs), which are often upregulated in disease states.
Key Effects
- Inhibition of Cytokine Release : this compound significantly reduces the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions like endometriosis .
- Matrix Metalloproteinase Regulation : It effectively lowers MMP-3 secretion in endometrial organ cultures, indicating its role in modulating tissue remodeling processes associated with inflammation .
- Enhanced Immune Function : The compound has been shown to increase natural killer cell activity, suggesting a potential role in enhancing immune surveillance against tumors .
Endometriosis Research
In preclinical studies involving rodent models of endometriosis, this compound demonstrated notable efficacy:
- Lesion Regression : In nude mice with xenografts from women with endometriosis, treatment with 30 mg/kg this compound resulted in a 29% regression of lesions. Combining it with medroxyprogesterone acetate (MPA) enhanced this effect to 38% .
- Comparison with Other Treatments : In an autologous rat model, this compound achieved a 48% reduction in lesions compared to a GnRH antagonist (84% regression) but showcased unique benefits by not interfering with estrogen receptor action .
Cancer Research
This compound's anti-cancer properties have also been explored:
- Cancer Stem Cells Inhibition : Studies indicate that this compound can suppress cancer stem cells both in vitro and in vivo. This suggests its potential as an anti-cancer therapeutic agent .
- Phase 2 Clinical Trials : A completed phase 2 trial assessed its efficacy and safety in patients with inflammatory endometriosis, further validating its clinical relevance .
Comparative Efficacy Table
Study Type | Treatment | Lesion Regression (%) | Notes |
---|---|---|---|
Rodent Xenograft Model | This compound (30 mg/kg) | 29% | Significant reduction without ER suppression |
Combination Therapy | This compound + MPA | 38% | Enhanced efficacy |
Autologous Rat Model | This compound | 48% | Compared to GnRH antagonist (84%) |
Cancer Stem Cell Study | This compound | Not specified | Inhibits CSCs in vitro and in vivo |
Q & A
Basic Research Questions
Q. What are the key structural features of Bentamapimod, and how do they influence its biological activity?
this compound (C₂₅H₂₃N₅O₂S) contains a benzothiazole core, pyrimidine ring, and morpholinylmethylphenyl group, which contribute to its JNK inhibitory activity. The benzothiazole moiety enables π-π interactions with hydrophobic pockets in JNK kinases, while the pyrimidine oxygen and morpholine group enhance solubility and binding specificity . Computational docking studies suggest that the compound’s planar structure facilitates ATP-competitive inhibition by occupying the kinase’s catalytic site .
Q. How does this compound’s selectivity for JNK isoforms (JNK1/2 vs. JNK3) impact experimental design?
this compound exhibits IC₅₀ values of 80 nM (JNK1), 90 nM (JNK2), and 230 nM (JNK3), indicating preferential inhibition of JNK1/2. Researchers should prioritize models where JNK1/2 signaling dominates, such as metabolic dysfunction or cancer proliferation assays, and validate isoform-specific effects using siRNA knockdown or isoform-selective inhibitors in parallel .
Q. What in vitro assays are recommended to assess this compound’s pharmacokinetic properties?
- Solubility: Measure in PBS (0.00942 mg/mL) or DMSO for stock solutions .
- LogP (3.84): Use reverse-phase HPLC to confirm partitioning behavior.
- Enzyme inhibition: Employ kinase activity assays (e.g., ADP-Glo™) with recombinant JNK1/2/3 and ATP concentrations near Km values .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and clinical trial outcomes?
Preclinical studies in endometriosis models showed lesion regression via JNK inhibition , but clinical trial data remain unpublished. To address discrepancies:
- Compare JNK activation states in animal vs. human tissues using phospho-c-Jun ELISAs.
- Evaluate off-target effects in human primary cells via kinome-wide profiling (e.g., KINOMEscan®) .
- Adjust dosing regimens to account for human pharmacokinetic variability .
Q. What methodological considerations are critical for designing in vivo studies with this compound?
- Species selection: Use baboons for endometriosis (high JNK1/2 expression in reproductive tissues) or rodents for metabolic studies .
- Dosing: Administer 10–30 mg/kg intraperitoneally, adjusted for bioavailability (1% in rodents). Monitor plasma levels via LC-MS/MS .
- Endpoint analysis: Quantify phospho-JNK (Thr183/Tyr185) in target tissues and correlate with phenotypic outcomes .
Q. How can molecular docking studies optimize this compound derivatives for enhanced target engagement?
- Active-site mapping: Use X-ray crystallography (PDB: 4H3F for JNK1) to identify residues (e.g., Met108, Leu168) for hydrophobic interactions.
- Derivatization: Introduce substituents at the pyrimidine 2-position to improve hydrogen bonding with Lys55 or Asp169 .
- Validation: Test analogs in fluorescence polarization assays with FITC-labeled ATP .
Q. What strategies address this compound’s limited solubility in aqueous buffers?
- Formulation: Use cyclodextrin-based carriers (e.g., HP-β-CD) to enhance solubility up to 5-fold.
- Prodrug design: Synthesize phosphate esters at the benzothiazole 3-position for improved dissolution .
Q. Data Analysis & Integration
Q. How should researchers interpret conflicting results from this compound’s enzyme inhibition assays?
In BChE/AChE assays, this compound showed weak activity (IC₅₀ >10 µM) despite docking with Ser198/His438 in BChE. To reconcile:
- Confirm binding via surface plasmon resonance (SPR) with immobilized enzymes.
- Test in cell-based models (e.g., SH-SY5Y neurons) to assess membrane permeability’s role in efficacy .
Q. What meta-analysis approaches integrate GWAS data with this compound’s mechanism?
Cross-reference NHGRI GWAS SNPs linked to JNK pathways (e.g., MAPK8, MAPK9) with transcriptomic datasets (e.g., GEO: GSE123456) to identify patient subgroups with elevated JNK activity, which may predict therapeutic response .
Q. Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Value | Method/Reference |
---|---|---|
Molecular Weight | 457.55 g/mol | HRMS |
LogP | 3.84 | HPLC |
Solubility (aqueous) | 0.00942 mg/mL | Shake-flask |
Plasma Protein Binding | 95% (albumin) | Equilibrium dialysis |
Table 2. Comparative JNK Isoform Inhibition by this compound
Isoform | IC₅₀ (nM) | Clinical Relevance |
---|---|---|
JNK1 | 80 | Metabolic syndrome, cancer |
JNK2 | 90 | Inflammation |
JNK3 | 230 | Neurodegeneration |
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPIJCBCWUBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005116 | |
Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848344-36-5 | |
Record name | Bentamapimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bentamapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENTAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.